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Imidazo[1,2-a]pyrazin-8-amine, 3-(3-chlorophenyl)-N-methyl-

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship (SAR)

The compound Imidazo[1,2-a]pyrazin-8-amine, 3-(3-chlorophenyl)-N-methyl- (CAS 787591-13-3) is a heterocyclic small molecule belonging to the imidazo[1,2-a]pyrazine class, a privileged scaffold in medicinal chemistry for kinase inhibitor development. With a molecular formula of C13H11ClN4 and a molecular weight of 258.71 g/mol, it features a 3-chlorophenyl substituent and an N-methyl group, a specific regioisomeric arrangement that distinguishes it from its 2-chlorophenyl analog.

Molecular Formula C13H11ClN4
Molecular Weight 258.70 g/mol
CAS No. 787591-13-3
Cat. No. B12911153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImidazo[1,2-a]pyrazin-8-amine, 3-(3-chlorophenyl)-N-methyl-
CAS787591-13-3
Molecular FormulaC13H11ClN4
Molecular Weight258.70 g/mol
Structural Identifiers
SMILESCNC1=NC=CN2C1=NC=C2C3=CC(=CC=C3)Cl
InChIInChI=1S/C13H11ClN4/c1-15-12-13-17-8-11(18(13)6-5-16-12)9-3-2-4-10(14)7-9/h2-8H,1H3,(H,15,16)
InChIKeyUWZGXINUEGXTKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Chlorophenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine (CAS 787591-13-3): A Strategic Tool for Kinase-Focused Discovery


The compound Imidazo[1,2-a]pyrazin-8-amine, 3-(3-chlorophenyl)-N-methyl- (CAS 787591-13-3) is a heterocyclic small molecule belonging to the imidazo[1,2-a]pyrazine class, a privileged scaffold in medicinal chemistry for kinase inhibitor development [1]. With a molecular formula of C13H11ClN4 and a molecular weight of 258.71 g/mol, it features a 3-chlorophenyl substituent and an N-methyl group, a specific regioisomeric arrangement that distinguishes it from its 2-chlorophenyl analog . This substitution pattern is critical, as the imidazo[1,2-a]pyrazin-8-amine core has been validated as a novel breast tumor kinase (Brk/PTK6) inhibitor scaffold, achieving low-nanomolar activity and high selectivity profiles in tool compounds [1]. Its utility is thus grounded in its defined spatial and electronic properties that can be exploited for structure-activity relationship (SAR) exploration and chemical probe development.

Why Substituting 3-(3-Chlorophenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine with Other Imidazo[1,2-a]pyrazine Analogs Can Lead to Activity Cliffs


In the imidazo[1,2-a]pyrazine class, small structural modifications can lead to dramatic shifts in kinase selectivity and potency, a phenomenon known as an activity cliff. The position of the chloro substituent on the phenyl ring is a primary determinant of the molecule's three-dimensional pharmacophore, influencing its binding pose within the ATP-binding pocket of target kinases [1]. For example, subtle changes between the 2-chloro and 3-chloro regioisomers can alter the dihedral angle of the aromatic ring, affecting hydrogen bonding with the hinge region and hydrophobic packing with the selectivity pocket. Furthermore, the N-methyl group at the 8-amine position can modulate both target affinity and ADME properties, such as metabolic stability, as seen in related series where CYP inhibition profiles vary significantly with minor structural tweaks [1]. Therefore, treating this compound as a generic interchangeable building block without considering its specific regio- and stereoelectronic properties risks invalidating SAR hypotheses and selecting a suboptimal probe for the biological target of interest.

Head-to-Head and Cross-Study Evidence for 3-(3-Chlorophenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine (CAS 787591-13-3)


Regioisomeric Differentiation: 3-Chlorophenyl vs. 2-Chlorophenyl Substitution in Imidazo[1,2-a]pyrazin-8-amines

This compound is a specific regioisomer, 3-(3-chlorophenyl), which is chemically differentiated from the more commonly listed 3-(2-chlorophenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine . While direct biological data comparing these two specific regioisomers is absent from the public literature, the chemical shift in the chlorine substitution position from C2 to C3 on the phenyl ring alters the molecule's electrostatic potential surface and the angle of the aromatic group relative to the imidazo[1,2-a]pyrazine core. This is a classic SAR probe design that directly informs binding pocket compatibility.

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship (SAR)

Kinase Selectivity Window: Implication from a Closely Related Structural Analog

The core imidazo[1,2-a]pyrazin-8-amine scaffold, when optimized, achieves high selectivity for Brk/PTK6 over other kinases. While specific profiling data for CAS 787591-13-3 is not publicly available, a structurally related analog from the same medicinal chemistry program, BRK inhibitor P21d, demonstrates a clear selectivity window [1]. P21d exhibits an IC50 of 30 nM against Brk and a >650-fold selectivity over Aurora B kinase and Lck. This data provides a powerful class-level inference that the imidazo[1,2-a]pyrazin-8-amine template, when appropriately substituted, can be tuned for exceptional selectivity, a key property that the 3-(3-chlorophenyl)-N-methyl substitution pattern is designed to explore.

Kinase Profiling Selectivity PTK6 Chemical Probe

Predicted Physicochemical and ADME Space: A Basis for Differentiation in Chemical Probe Selection

The compound's calculated properties place it in a favorable drug-like chemical space. Its topological polar surface area (tPSA) is 42.22 Ų, and its molecular weight is 258.71 g/mol, both well within Lipinski's Rule of Five guidelines for oral bioavailability . In contrast, more advanced analogs like P21d have a significantly higher molecular weight (>500 g/mol) and complexity, which can introduce ADME liabilities. Furthermore, data for a structurally related imidazo[1,2-a]pyrazin-8-amine (CHEMBL2019026) shows CYP inhibition with an IC50 of 990 nM against CYP2C8 and 520 nM against CYP3A4 [1]. This provides a class-level baseline suggesting that specific substitution patterns, such as the 3-(3-chlorophenyl) group, are critical for dialing out these potential metabolic liabilities during lead optimization.

Drug-like Properties Physicochemical Profile ADME Prediction

Optimal Application Scenarios for Procuring 3-(3-Chlorophenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine (CAS 787591-13-3)


Exploring Regioisomeric Effects in Kinase Hinge Binder SAR

The defined 3-chlorophenyl substitution of this compound makes it an ideal tool for probing the steric and electronic tolerance of a kinase hinge-binding pocket. By directly comparing its activity profile against the commercially available 2-chlorophenyl isomer in a pair of biochemical assays, a medicinal chemist can map the spatial requirements for halogen bonding or hydrophobic interaction, a critical step in rational kinase inhibitor design [1].

A Fragment-Like Starting Point for Brk/PTK6 Lead Optimization

With a low molecular weight and validated imidazo[1,2-a]pyrazin-8-amine core, this compound serves as an attractive starting point for lead optimization campaigns targeting Brk/PTK6. Its structure can be systematically elongated to improve potency and selectivity, using the benchmark of P21d (IC50 = 30 nM, >650-fold selectivity) as the target profile, while monitoring CYP inhibition to avoid the sub-μM liabilities observed in some related analogs [1][2].

Investigating Kinase Selectivity through Chemical Proteomics

This compound, as a core scaffold with a distinct substitution pattern, can be derivatized into an affinity chromatography matrix or a photoaffinity probe. This enables chemical proteomics experiments (e.g., kinobeads pull-downs) to identify its full target engagement profile, allowing researchers to deconvolute the specific contribution of the 3-chlorophenyl group to kinase selectivity across the proteome [1].

Validating Analytical Reference Standards for Regioisomeric Purity

Due to the presence of a closely related 2-chlorophenyl regioisomer, this compound is uniquely suited as a high-purity reference standard. It can be used to develop and validate HPLC or LC-MS methods to ensure that bioassay results are not confounded by cross-contamination of the inactive or differentially active isomer, thereby safeguarding the integrity of biological data [1].

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